trans-4-Chloro-2-butene-1-OL
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Overview
Description
trans-4-Chloro-2-butene-1-OL is an organic compound with the chemical formula C4H7ClOThis compound appears as a white crystalline solid with a melting point of approximately 45-46 degrees Celsius and a boiling point of about 167 degrees Celsius
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Chloro-2-butene-1-OL can be synthesized through various methods. One common method involves the reaction of 3-chloro-2-buten-1-ol with an appropriate base. The reaction typically involves the use of ether as a solvent and anhydrous magnesium sulfate as a drying agent. The ether is removed by distillation, and the residue is distilled to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the chlorination of butene followed by hydrolysis. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various haloalcohol derivatives.
Scientific Research Applications
trans-4-Chloro-2-butene-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of trans-4-Chloro-2-butene-1-OL involves its reactivity due to the presence of both a halogen and a hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
cis-4-Chloro-2-butene-1-OL: The cis isomer of the compound, which has different spatial arrangement of the chlorine and hydroxyl groups.
4-Chloro-1-butanol: A similar compound with the chlorine atom at a different position on the carbon chain.
2-Chloro-2-butene-1-OL: Another isomer with the chlorine atom attached to a different carbon atom.
Uniqueness: trans-4-Chloro-2-butene-1-OL is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .
Properties
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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